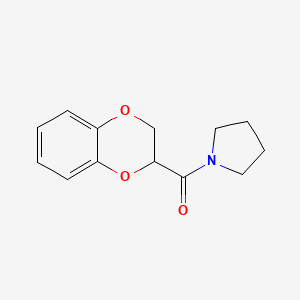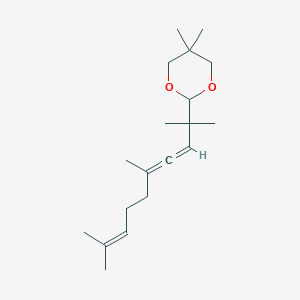
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane, also known as DMNTD, is a natural compound found in essential oils of many plants, including basil, oregano, and mint. It is a member of the dioxane family, which is known for its antifungal and antibacterial properties. In recent years, DMNTD has gained attention for its potential applications in scientific research.
作用机制
The mechanism of action of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane is not fully understood, but it is believed to act by disrupting cell membranes and inhibiting cellular processes. 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been shown to have potent antifungal and antibacterial activity, which is likely due to its ability to disrupt the cell membranes of these organisms.
Biochemical and Physiological Effects:
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can inhibit the growth of a wide range of fungal and bacterial species. 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has several advantages for use in lab experiments. It is a natural compound, which means that it is readily available and easy to obtain. It is also relatively stable and has a long shelf life. However, 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can be difficult to work with due to its low solubility in water and some organic solvents. In addition, its potency can make it challenging to accurately dose in experiments.
未来方向
There are several potential future directions for research on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. One area of interest is in the development of new drugs based on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. Studies have shown that 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has potential applications in the treatment of cancer, infectious diseases, and other conditions. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of interest is in the development of new agricultural products based on 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. Its antifungal and insecticidal properties make it a promising candidate for use in crop protection. Finally, further research is needed to fully understand the biochemical and physiological effects of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane and to explore its potential applications in other fields of scientific research.
合成方法
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1,1,4,8-tetramethyl-2,3,7-nonatriene, which is then coupled with 2,3-epoxy-1,4-butanediol to form 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane. The synthesis of 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been optimized and improved over the years, resulting in high yields and purity.
科学研究应用
5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of agriculture, where it has been shown to have antifungal and insecticidal properties. 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has also been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and infectious diseases. In addition, 5,5-dimethyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-dioxane has been investigated for its potential use as a flavor and fragrance ingredient.
属性
InChI |
InChI=1S/C19H32O2/c1-15(2)9-8-10-16(3)11-12-19(6,7)17-20-13-18(4,5)14-21-17/h9,12,17H,8,10,13-14H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEUSIFBJPHRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C1OCC(CO1)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(2,5,9-trimethyldeca-3,4,8-trien-2-yl)-1,3-dioxane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
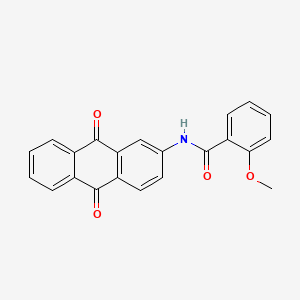
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)
![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)
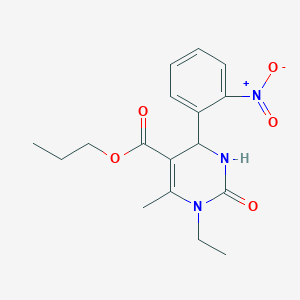
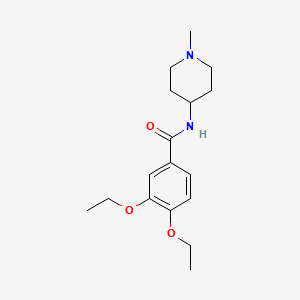
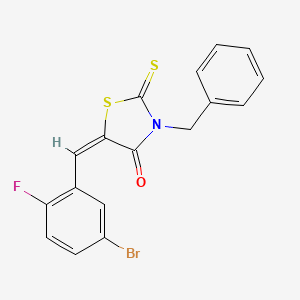
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)
